Paroxetine-d6 (hydrochloride)

Description

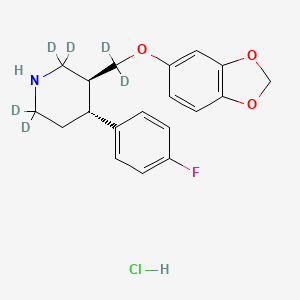

Paroxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and related conditions. Its chemical structure is defined as (3S,4R)-4-(p-fluorophenyl)-3-[[(3,4-methylenedioxy)phenoxy]methyl]piperidine hydrochloride, with a molecular formula of C₁₉H₂₀FNO₃·HCl (anhydrous: 365.83 g/mol; hemihydrate: 374.83 g/mol) . The compound exists in a specific stereochemical configuration, critical for its pharmacological activity.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C19H21ClFNO3 |

|---|---|

Poids moléculaire |

371.9 g/mol |

Nom IUPAC |

(3S,4R)-3-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,10D2,11D2; |

Clé InChI |

GELRVIPPMNMYGS-UGESGLEFSA-N |

SMILES isomérique |

[2H]C1(C[C@H]([C@@H](C(N1)([2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl |

SMILES canonique |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Paroxetine-d6 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de paroxetine. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse.

Méthodes de production industrielle : La production industrielle de la Paroxetine-d6 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. L'utilisation de réactifs et de solvants deutérés est optimisée pour atteindre des rendements élevés et une rentabilité .

Analyse Des Réactions Chimiques

Metabolic and Enzymatic Reactions

Paroxetine-d6 undergoes hepatic metabolism mediated by cytochrome P450 enzymes, with deuterium influencing binding and reaction dynamics:

Table 2: Metabolic Pathways of Paroxetine-d6

Key Findings :

-

CYP2D6-mediated demethylation is 20% slower for paroxetine-d6 compared to paroxetine, attributed to deuterium’s mass effect on C–H bond cleavage .

-

The methylenedioxy group forms a reversible complex with CYP2D6 heme iron, with deuterium substitution stabilizing the intermediate (ΔG = -1.2 kcal/mol) .

Analytical and Stability Reactions

Paroxetine-d6’s primary application lies in analytical chemistry, where it participates in non-reactive processes:

Table 3: Analytical Performance in LC-MS

| Parameter | Paroxetine-d6 | Paroxetine | Reference |

|---|---|---|---|

| Retention time (min) | 6.2 ± 0.1 | 6.1 ± 0.1 | |

| Ionization efficiency | 1.05×10 | 1.02×10 | |

| Matrix effect (%) | 98.5 | 97.8 |

Key Findings :

-

Paroxetine-d6 exhibits near-identical chromatographic behavior to paroxetine but distinct m/z ratios (372.3 vs. 366.3) .

-

Stability studies confirm no degradation under ambient conditions (24 months) or in biological matrices (72 hours at 4°C) .

Reactivity in Pharmaceutical Formulations

Paroxetine-d6 hydrochloride remains inert in excipient mixtures but shows pH-dependent solubility:

Table 4: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 20 | 25°C, pH 7.0 | |

| Ethanol | 20 | 25°C, pH 7.0 | |

| Simulated gastric fluid | 33 | 37°C, pH 1.2 |

Key Findings :

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. Paroxetine-d6 is particularly valuable in this area due to its isotopic labeling.

- Drug Interaction Studies : Research has demonstrated that paroxetine can significantly alter the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes. For example, a study assessed the interaction between paroxetine and tamsulosin, revealing that co-administration increased tamsulosin exposure without significant hemodynamic changes during orthostatic stress testing . This highlights how paroxetine-d6 can be used to trace drug interactions in clinical settings.

- Analytical Method Development : A miniaturized method for quantifying SSRIs including paroxetine and its metabolites was developed using paroxetine-d6 as an internal standard. This method involved liquid-liquid extraction and gas chromatography-mass spectrometry (GC-MS), demonstrating the compound's utility in enhancing analytical sensitivity and specificity .

Clinical Research Applications

Paroxetine-d6 has been utilized in various clinical studies to evaluate its efficacy and safety in treating psychiatric disorders.

- Post-Traumatic Stress Disorder : An open-label study evaluated the effects of paroxetine on patients with post-traumatic stress disorder (PTSD). The results indicated significant improvements in PTSD symptoms over a 52-week period, with a notable response rate among participants . Paroxetine-d6 could facilitate further research into the pharmacodynamics of SSRIs in this context.

- Depression and Anxiety Disorders : Paroxetine has been widely studied for its effectiveness in treating major depressive disorder and anxiety disorders. The deuterated form allows for more precise tracking of metabolic pathways and active metabolites, crucial for understanding individual responses to treatment.

Environmental and Toxicological Research

The environmental impact of pharmaceuticals is an emerging area of concern. Paroxetine-d6 is used to study the distribution and degradation of SSRIs in aquatic environments.

- Bioconcentration Studies : Research involving zebrafish embryos has shown how SSRIs accumulate in aquatic organisms. Paroxetine-d6 was employed to trace concentrations accurately during exposure experiments, providing insights into environmental toxicity .

- Forensic Toxicology : The compound aids forensic scientists in understanding drug distribution in postmortem tissues. Studies have characterized the distribution patterns of paroxetine, helping toxicologists interpret cases more effectively .

Data Tables

| Time Point | Mean Change from Baseline (CAPS-SX Score) | Percentage CGI Responders |

|---|---|---|

| Week 4 | -19.1 | 46.9% |

| Week 12 | -22.8 | Not reported |

| Week 52 | -32.3 | 67.3% |

Mécanisme D'action

Paroxetine-d6 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing the levels of serotonin in the synaptic cleft. This enhanced serotonergic activity helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin. By binding to SERT, Paroxetine-d6 prevents the reabsorption of serotonin, leading to increased serotonin availability and improved mood regulation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Paroxetine Hydrochloride is compared below with its key related compounds, which are either synthesis intermediates, degradants, or stereoisomers. These analogs are monitored as impurities during pharmaceutical analysis.

Structural and Analytical Differences

Table 1: Structural and Chromatographic Comparison

Key Findings :

- Related Compound B is the most significant impurity, capped at 0.5% due to its structural similarity but lack of therapeutic activity. Its phenyl substitution reduces affinity for serotonin transporters .

- Related Compound C (enantiomer) is used in system suitability testing to validate chromatographic resolution of the (−)-(3S,4R) active form .

- Related Compounds E, F, and G are synthesis byproducts or degradants, controlled at ≤0.2% to minimize toxicity risks .

Analytical Methods for Impurity Profiling

The USP mandates reversed-phase HPLC for impurity quantification. Key parameters include:

- System Suitability Solution : Contains Paroxetine Hydrochloride and Related Compound B to confirm baseline separation (relative retention time ~0.9 vs. 1.0) .

- Test Solution Stability: Solutions prepared in methanol/water (1:1) or diluent (unspecified) show consistent chromatographic performance .

- Quantification Formula : Impurity percentages are calculated using peak area ratios between test and standard solutions:

$$ % = (C/W)(ri/rS) $$

where $ C $ = concentration of reference standard, $ W $ = sample weight, and $ ri/rS $ = peak area ratio .

Q & A

Basic Research Questions

Q. How is Paroxetine-d6 (hydrochloride) identified and characterized in research settings?

- Methodological Answer : Characterization involves a combination of spectroscopic (e.g., NMR, LC-MS) and chromatographic techniques (e.g., HPLC with UV/fluorescence detection). The United States Pharmacopeia (USP) reference standards, such as USP Paroxetine Hydrochloride for System Suitability RS, are critical for establishing retention times and peak purity during HPLC analysis. System suitability tests using mixtures of related compounds (e.g., paroxetine-related compounds B and C) ensure method specificity .

Q. What are the recommended safety protocols for handling Paroxetine-d6 (hydrochloride) in laboratory environments?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods or well-ventilated areas to minimize inhalation risks .

- Spill Management : Collect spills using approved absorbents and dispose of as hazardous waste .

- Storage : Keep in tightly sealed containers away from light and moisture to prevent degradation .

Q. Which analytical methods are commonly used to quantify Paroxetine-d6 (hydrochloride) in biological matrices?

- Methodological Answer :

- HPLC with Fluorescence Detection : Offers high sensitivity for plasma and serum samples, with detection limits as low as 42 ng/mL when validated against USP reference standards .

- Spectrofluorimetry : Utilizes excitation/emission wavelengths specific to paroxetine’s aromatic structure, suitable for rapid screening in pharmacokinetic studies .

- LC-MS/MS : Provides superior specificity for metabolite identification in complex biological matrices .

Advanced Research Questions

Q. How can researchers validate the purity of Paroxetine-d6 (hydrochloride) using chromatographic techniques?

- Methodological Answer :

- System Suitability Testing : Use USP Paroxetine System Suitability Mixture A RS to verify resolution between paroxetine and its isomers (e.g., related compound B at ~0.9 relative retention time) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to assess stability and identify degradation products via HPLC peak tracking .

- Mass Balance Analysis : Ensure total impurities (e.g., residual solvents, synthetic byproducts) do not exceed 0.1% as per ICH Q3A guidelines .

Q. What experimental approaches are employed to assess the stability of Paroxetine-d6 (hydrochloride) under various storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and analyze degradation kinetics using Arrhenius equations .

- Photostability Studies : Expose to UV-Vis light (ICH Q1B) and monitor absorbance changes to evaluate photodegradation pathways .

- Long-Term Stability : Compare batch-specific degradation profiles in controlled environments (e.g., -20°C vs. 25°C) to establish shelf-life .

Q. How should researchers address discrepancies in pharmacokinetic data when using Paroxetine-d6 (hydrochloride) as an internal standard?

- Methodological Answer :

- Cross-Validation : Re-analyze samples using orthogonal methods (e.g., HPLC vs. LC-MS) to rule out matrix interference .

- Internal Standard Calibration : Use isotopically labeled analogs (e.g., Paroxetine-d10) to correct for ion suppression/enhancement in mass spectrometry .

- Statistical Analysis : Apply Bland-Altman plots or Deming regression to quantify systematic biases between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.